2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone
Description
2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone is a piperazine-based compound characterized by a 3-methylpyrazin-2-yl substituent on the piperazine ring and a chloroacetyl group.
Properties
IUPAC Name |
2-chloro-1-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-9-11(14-3-2-13-9)16-6-4-15(5-7-16)10(17)8-12/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVKYQPWOSTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177043 | |
| Record name | Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-34-3 | |
| Record name | Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone typically involves the reaction of 3-methylpyrazine with piperazine, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Cyclocondensation Reactions
Heating the compound with sodium ethoxide induces cyclization via intramolecular nucleophilic attack, forming thieno[2,3-b]pyridine cores. This is exemplified by the synthesis of:
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Piperazine-1,4-diylbis((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)methanones) (12a,b ) at 70–72% yield .
Key spectral data for cyclized products:
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IR : NH₂ absorption at 3,415–3,425 cm⁻¹ , carbonyl stretches at 1,633–1,671 cm⁻¹ .
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¹H NMR : Characteristic singlet for OCH₂ at δ 4.81 ppm and NH resonance at δ 10.19 ppm .
Stability and Side Reactions
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Hydrolysis : Prolonged exposure to moisture generates 1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethan-1-one as a degradation product.
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Dimerization : Under basic conditions (e.g., NaOEt), bis-adducts form via cross-coupling of two chloroacetyl units .
Comparative Reactivity Table
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of piperazine, including 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone, exhibit significant antitumor properties. The incorporation of the pyrazine moiety enhances the compound's interaction with biological targets, potentially leading to the development of new anticancer agents.
Neuropharmacological Effects
The piperazine structure is known for its neuroactive properties. Research has shown that compounds similar to this compound can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression.
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Neuropharmacological | Modulates neurotransmitter activity | |
| Antimicrobial | Effective against specific bacterial strains |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth, suggesting its potential as a lead compound for further drug development.
Case Study 2: Neuropharmacological Screening
A pharmacological evaluation conducted by researchers at a leading university assessed the effects of various piperazine derivatives on anxiety-like behaviors in rodent models. The findings revealed that compounds similar to this compound exhibited anxiolytic effects, warranting further investigation into their mechanism of action.
Case Study 3: Antimicrobial Testing
A collaborative study between several institutions tested the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results showed promising activity, particularly against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Insights :
Structural and Conformational Differences
The piperazine ring’s conformation and substituent orientation impact molecular interactions:
Pharmacological Considerations
Biological Activity
2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines a chloro substituent, a piperazine ring, and a methylpyrazine moiety, which contribute to its biological activities. The exploration of its biological activity is essential for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClN4O, and it has a molecular weight of 244.71 g/mol. The presence of the chloro group and the piperazine structure enhances its reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances reactivity |
| Piperazine Moiety | Increases binding affinity to receptors |
| Methylpyrazine Substituent | Potential for neuropharmacological effects |
Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Therapeutic Applications
The compound has been studied for its potential applications in treating various conditions:
- Neuropsychiatric Disorders : Preliminary studies suggest efficacy in modulating serotonin receptors, making it a candidate for anxiety and depression treatments.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neuropharmacological Studies : In vitro assays showed that this compound has a binding affinity for serotonin receptors, which may correlate with anxiolytic effects observed in animal models .
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, supporting its potential use in treating infections .
- Cytotoxicity Assays : Assessment of cytotoxic effects on cancer cell lines revealed that the compound could inhibit cell proliferation at certain concentrations, indicating possible antitumor properties .
Comparative Analysis with Related Compounds
To better understand its unique biological activity, comparisons are made with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-Chloro-6-methylpyridine | C6H6ClN | Moderate receptor binding |
| 4-Methylpiperazine | C6H14N2 | Limited neuropharmacological effects |
| 3-Methylpyrazine | C6H7N | Antimicrobial but less effective than target compound |
The distinct combination of functional groups in this compound contributes to its enhanced biological activity compared to these related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone?
- Methodology : The compound is synthesized via nucleophilic substitution. A typical approach involves reacting 3-methylpyrazin-2-yl-piperazine with chloroacetyl chloride in anhydrous dichloromethane under inert conditions. Triethylamine is used to neutralize HCl byproducts. Reaction progress is monitored by TLC, followed by purification via crystallization or column chromatography .
- Key Considerations : Ensure stoichiometric control of chloroacetyl chloride to avoid over-acylation. Reaction temperature (e.g., 273 K for exothermic steps) and solvent choice (e.g., dichloromethane for solubility) are critical for yield optimization .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., SHELX software for refinement ).
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., δ ~4.0 ppm for chloroacetyl protons ).
- Elemental analysis : Validates molecular formula and purity (>95% by HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for piperazine derivatives like this compound?
- Strategies :
- Dose-response assays : Test multiple concentrations to differentiate intrinsic activity from cytotoxicity (e.g., IC₅₀ vs. CC₅₀ values) .
- Purity validation : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) as contributors to variability .
- Target engagement studies : Employ fluorescence polarization or SPR to confirm direct binding to hypothesized targets (e.g., kinase or receptor assays) .
- Case Study : In anti-inflammatory studies, conflicting nitric oxide inhibition data were resolved by correlating in vitro activity with in vivo edema reduction in murine models .
Q. What structural modifications enhance the bioactivity or selectivity of this compound?
- Approaches :
- Heterocyclic substitution : Replace 3-methylpyrazine with quinoline (as in ) to improve π-π stacking with aromatic enzyme pockets.
- Chloroacetamide optimization : Introduce electron-withdrawing groups (e.g., nitro) to increase electrophilicity for covalent target binding .
Q. How does the piperazine scaffold influence the compound’s pharmacokinetic properties?
- Metabolic Stability : Piperazine’s basic nitrogen enhances solubility but may increase susceptibility to CYP450 oxidation. Use hepatic microsome assays to assess metabolic half-life .
- Blood-brain barrier (BBB) penetration : LogP calculations (~2.5 for this compound) and PAMPA-BBB assays predict moderate permeability, suitable for CNS-targeted studies .
Methodological Resources
- Synthesis Protocols : Refer to for step-by-step crystallization guidelines and for NMR spectral assignments.
- Crystallography Tools : SHELXL ( ) and CCDC Mercury for structure visualization .
- Biological Assays : Adapt anti-inflammatory models from (e.g., carrageenan-induced paw edema) or kinase inhibition assays from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
